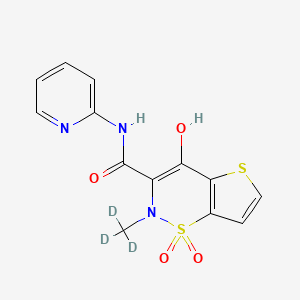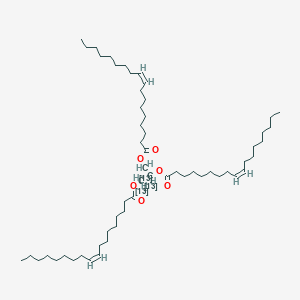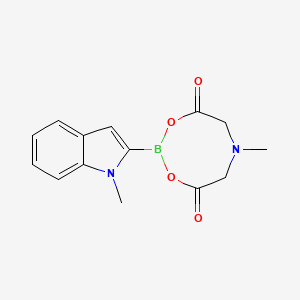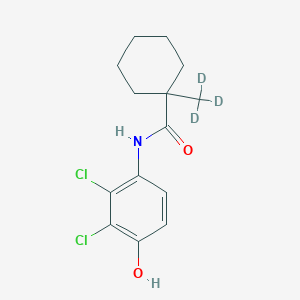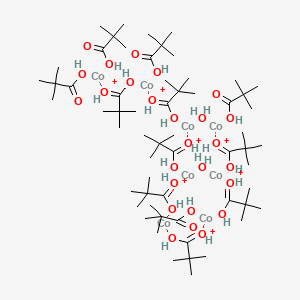
4-Acetoxyphenethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxyphenethyl acrylate, also known as 2-Propenoic acid, 2-[4-(acetoxy)phenyl]ethyl ester, is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by its liquid form, low viscosity, and suitability for use in UV adhesives and B-stageable adhesives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl acrylate with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of acrylate monomers, including this compound, can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process is efficient, minimizes side products, and allows for high throughput production.
化学反応の分析
Types of Reactions
4-Acetoxyphenethyl acrylate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Reaction with initiators to form polymers.
Common Reagents and Conditions
Esterification: Acetic anhydride, sulfuric acid, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Polymerization: Radical initiators such as benzoyl peroxide, UV light.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Formation of poly(this compound).
科学的研究の応用
4-Acetoxyphenethyl acrylate has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Employed in the production of UV adhesives, coatings, and sealants.
作用機序
The mechanism of action of 4-Acetoxyphenethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of adhesives and coatings. The molecular targets and pathways involved in its action include the formation of covalent bonds between the acrylate groups and the substrates, leading to the creation of strong and durable materials .
類似化合物との比較
Similar Compounds
4-Hydroxyphenethyl acrylate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Phenyl acrylate: Lacks the ethyl and acetoxy groups.
Methyl 3-(4-hydroxyphenyl)acrylate: Contains a methoxy group instead of an acetoxy group.
Uniqueness
4-Acetoxyphenethyl acrylate is unique due to its acetoxy group, which enhances its reactivity and suitability for use in UV adhesives and coatings. This compound’s ability to form strong covalent bonds and cross-linked networks makes it particularly valuable in industrial applications .
特性
CAS番号 |
926305-16-0 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
2-(4-acetyloxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3 |
InChIキー |
UPRJCBCFGSJZJU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


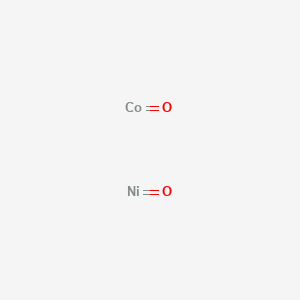



![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
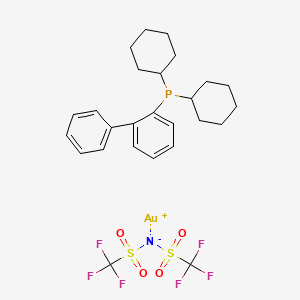
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
